Dichlorodioctyltin
Overview
Description
Dichlorodioctyltin is a chemical compound that belongs to the group of organotin compounds, which are organometallic compounds containing tin bonded to carbon. Organotin compounds have been extensively studied due to their wide range of applications, including their use as biocides, stabilizers in PVC, and as catalysts in organic synthesis. The papers provided do not directly discuss dichlorodioctyltin, but they do provide insights into the synthesis, structure, and properties of related diorganotin(IV) complexes, which can be informative for understanding dichlorodioctyltin.
Synthesis Analysis
The synthesis of diorganotin(IV) complexes typically involves the reaction of diorganotin dichlorides with various ligands. For example, the synthesis of a chlorodibenzyltin(IV) complex with a dithiomorpholinocarbamate ligand was achieved by reacting dibenzyltin dichloride with the ligand in a 1:1 stoichiometry . Similarly, di-2,4-dichlorobenzyltin dichloride was synthesized by reacting tin powder with di-2,4-dichlorobenzyl chloride . These methods demonstrate the general approach to synthesizing diorganotin(IV) complexes, which may be applicable to the synthesis of dichlorodioctyltin by substituting the appropriate dioctyltin dichloride precursor.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers provided do not offer detailed information on specific chemical reactions involving diorganotin(IV) complexes. However, it is known that organotin compounds can undergo various chemical transformations, including ligand exchange, redox reactions, and hydrolysis. For example, diorganotin carboxylates can be hydrolyzed to form dicarboxylatotetraorganodistannoxanes . Understanding these reaction pathways is crucial for manipulating the chemical properties of organotin compounds for desired applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of diorganotin(IV) complexes are characterized using various analytical techniques, including elemental analysis, UV, IR, NMR spectroscopy, and X-ray crystallography. The crystal structures provide information on the coordination environment of the tin atom and the overall molecular geometry . Thermal stability is another important property, with some complexes showing stability up to certain temperatures . Additionally, the interaction of some diorganotin(IV) complexes with DNA has been studied, indicating potential biological activity .
Scientific Research Applications
Dichloroacetate (DCA) has been investigated for treating genetic mitochondrial diseases, especially effective in patients with PDH deficiency (Stacpoole, Kurtz, Han, & Langaee, 2008).
Dichlorvos exposure enhances long-term potentiation in rat hippocampal slices, implicating its role in synaptic plasticity, potentially through inhibition of acylpeptide hydrolase and modulation of alpha-7 nicotinic receptors (Olmos et al., 2009).
Perinatal exposure to DDT, a chemical closely related to Dichlorodioctyltin, impairs thermogenesis and metabolism of carbohydrates and lipids in adult female offspring, indicating potential metabolic syndrome susceptibility (La Merrill et al., 2014).
In vitro exposure to DBTCl (Di-n-butyltin dichloride) interferes with normal embryonic development during various organogenesis stages, suggesting embryo-toxicity variability with developmental stage (Ema, Iwase, Iwase, Ohyama, & Ogawa, 1996).
DBT treatment in rats led to significant inhibition of plasma membrane enzymes and a decrease in sialic acid and total phospholipid/cholesterol ratio, indicating potential hepatotoxicity (Srivastava, 1990).
DBT produced teratogenic effects in rats without maternal toxicity, causing various developmental defects (Makoto, Takafumi, & Hironoshin, 1991).
Organotin compounds, including Dichlorodioctyltin, induce apoptosis in rat thymocytes, increasing intracellular Ca(2+) levels, causing oxidative stress, and activating caspases (Gennari et al., 2000).
properties
IUPAC Name |
dichloro(dioctyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOSGIJGEHWBKV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029662 | |
Record name | Dichloro(dioctyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White solid; [OECD SIDS] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | Stannane, dichlorodioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlorodioctylstannane | |
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URL | https://haz-map.com/Agents/13226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000039 [mmHg] | |
Record name | Dichlorodioctylstannane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichlorodioctyltin | |
CAS RN |
3542-36-7 | |
Record name | Dioctyltin dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3542-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Di-n-octyltin dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodioctyltin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102574 | |
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Record name | Stannane, dichlorodioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(dioctyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodioctylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.531 | |
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Record name | DIOCTYLTIN DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ52I3CR3Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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